

# Introduction: The Significance of Organostannanes in Synthetic Chemistry

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## Compound of Interest

Compound Name: (Tributylstannyl)methanol

Cat. No.: B3082698

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Organostannanes, compounds featuring a tin-carbon bond, have carved a significant niche in the landscape of organic synthesis. Their utility surged with the development of palladium-catalyzed cross-coupling reactions, particularly the Stille reaction.<sup>[1]</sup> This powerful method for forming carbon-carbon bonds has made complex molecular architectures, including those found in natural products and pharmaceuticals, more accessible.<sup>[1]</sup> Beyond cross-coupling, organostannanes are valuable in radical chemistry and transmetallation reactions.<sup>[1]</sup>

**(Tributylstannyl)methanol**, with the CAS Number 27490-33-1, is a notable member of this class.<sup>[1][2][3][4][5]</sup> It is a colorless to light yellow, air-sensitive liquid that uniquely combines a nucleophilic tributylstannyl group with a functional hydroxymethyl moiety.<sup>[1][2][3]</sup> This distinct structure allows it to serve as a stable and storable equivalent of the hydroxymethyl anion ( $^-\text{CH}_2\text{OH}$ ), a synthetically challenging synthon.<sup>[1]</sup> Its primary application lies in the palladium-catalyzed introduction of a hydroxymethyl group into various organic molecules, a crucial transformation in the synthesis of biologically active compounds.<sup>[1]</sup>

## Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for **(Tributylstannyl)methanol** are summarized below.

Property	Value
CAS Number	27490-33-1
Molecular Formula	C <sub>13</sub> H <sub>30</sub> OSn
Molecular Weight	321.09 g/mol [2]
Appearance	Colorless to light yellow, clear liquid[2][3]
Boiling Point	110 °C at 0.01 Torr[6]
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ: 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 13 H), 4.02 (d, 2 H, J = 4.5)[7]
IR (film)	3320 cm <sup>-1</sup> (-OH stretch), 2970-2860 cm <sup>-1</sup> (C-H stretch)[1][7]
Storage	Store under inert gas in a cool, dark place (<15°C)[2]

Spectroscopic analysis is crucial for confirming the identity and purity of **(Tributylstannyl)methanol**. [1] <sup>119</sup>Sn NMR spectroscopy is particularly informative for organotin compounds due to its wide chemical shift range, which allows for clear differentiation of tin atoms in various chemical environments. [1] The chemical shift is sensitive to the electronic environment of the tin atom. <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the organic framework, while IR spectroscopy confirms the presence of the characteristic hydroxyl group. [1]

## Synthesis of (Tributylstannyl)methanol: A Step-by-Step Protocol

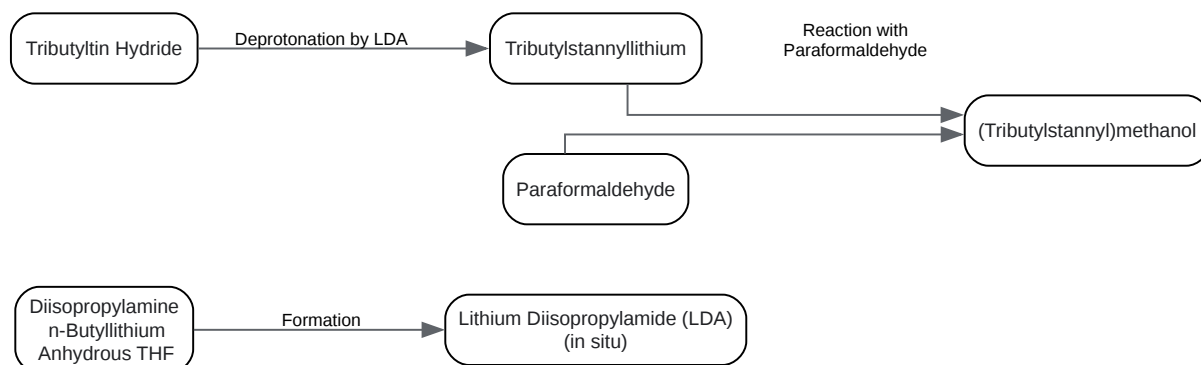
The synthesis of **(Tributylstannyl)methanol** is commonly achieved through the reaction of tributyltin hydride with paraformaldehyde in the presence of a strong base. [7][8] The following protocol is a detailed methodology for its preparation.

## Experimental Protocol: Synthesis of (Tributylstannyl)methanol[8][9]

- **Apparatus Setup:** In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a pressure-equalizing dropping funnel, add diisopropylamine (13.7 mL, 0.098 mol) and 120 mL of anhydrous tetrahydrofuran (THF).
- **Formation of Lithium Diisopropylamide (LDA):** Cool the flask in an ice-water bath. Slowly add n-butyllithium (1.60 M in hexane, 58.4 mL, 0.093 mol) via syringe over 15 minutes.
- **Formation of Tributylstannyl lithium:** After stirring for 30 minutes, add a solution of tributyltin hydride (24.75 g, 0.0850 mol) in 50 mL of THF dropwise over 30 minutes.
- **Reaction with Paraformaldehyde:** After another 30 minutes, remove the ice bath and add polyoxymethylene (3.57 g, 0.119 mol) in one portion.
- **Workup:** Dilute the resulting clear, colorless solution with 500 mL of petroleum ether and wash with 300 mL of water. Separate the aqueous layer and wash the organic layer with 150 mL of saturated sodium chloride solution.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield approximately 30 g of **(Tributylstannyl)methanol** as a colorless oil. The crude product is often used directly in subsequent reactions.

**Causality Behind Experimental Choices:** The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of tributyltin hydride to form the reactive tributylstannyl lithium intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive towards water. The workup procedure is designed to remove unreacted starting materials and inorganic byproducts.

## Synthesis Workflow



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Caption: Synthesis of **(Tributylstannyl)methanol**.

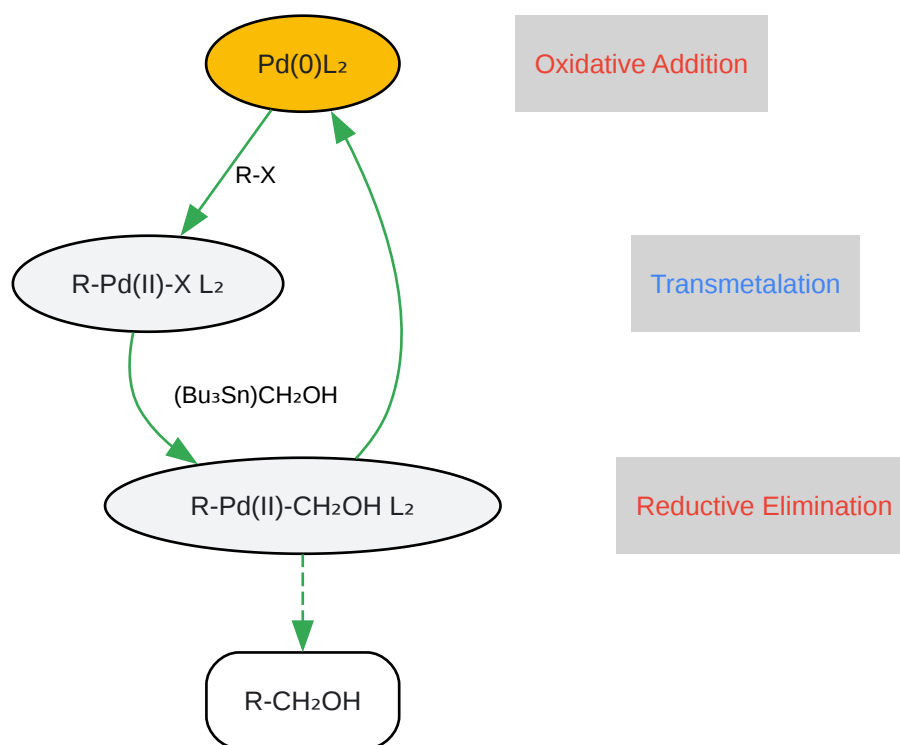
## Applications in Organic Synthesis and Drug Development

The primary utility of **(Tributylstannyl)methanol** stems from its role as a hydroxymethyl anion equivalent in palladium-catalyzed Stille cross-coupling reactions.<sup>[1]</sup> This allows for the direct introduction of a hydroxymethyl group onto various organic scaffolds, a valuable transformation in the synthesis of biologically active molecules and natural products.<sup>[1]</sup>

## The Stille Cross-Coupling Reaction

In a typical Stille reaction, **(Tributylstannyl)methanol** is coupled with an organic halide or triflate in the presence of a palladium catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

## Catalytic Cycle of the Stille Reaction



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Caption: Catalytic cycle of the Stille reaction.

## Applications in Drug Development

The introduction of a hydroxymethyl group is a key step in the synthesis of numerous pharmaceutical compounds. For instance, **(Tributylstannyl)methanol** has been utilized in the preparation of novel carbapenem antibiotics.[6][8] It has also been employed in the total synthesis of natural products with potential therapeutic applications, such as justicidin B and taiwanin C.[1] The ability to functionalize heterocyclic compounds with a hydroxymethyl group is particularly important in medicinal chemistry.[6]

## Safety and Handling of (Tributylstannyl)methanol

Organotin compounds, including **(Tributylstannyl)methanol**, are toxic and require careful handling.[2][3] It is harmful if swallowed or in contact with skin and is very toxic to aquatic life with long-lasting effects.[2]

## Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[9\]](#)[\[10\]](#)
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[\[10\]](#)
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[2\]](#)[\[11\]](#)
- Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[\[12\]](#) All waste materials should be disposed of in accordance with local, state, and federal regulations.[\[2\]](#)
- First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[\[10\]](#)[\[11\]](#) If ingested, seek immediate medical attention.[\[2\]](#)[\[11\]](#)

The self-validating nature of these protocols lies in the consistent analytical data obtained for the product when the synthesis is performed correctly and the predictable reactivity in subsequent applications like the Stille coupling.

## Conclusion

**(Tributylstannyl)methanol** is a valuable and versatile reagent in modern organic synthesis. Its ability to act as a hydroxymethyl anion equivalent provides a reliable method for introducing this important functional group. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in research and development, particularly in the synthesis of complex molecules for the pharmaceutical industry.

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